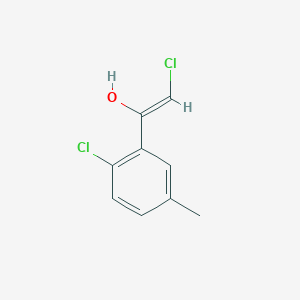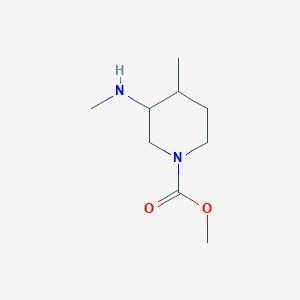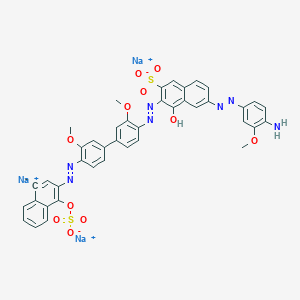
1-Chloro-2,3-dihydro-5-fluoro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dihydro-5-fluoro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms on the indene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene typically involves the introduction of chlorine and fluorine atoms into the indene structure. One common method involves the reaction of indene with chlorine and fluorine-containing reagents under controlled conditions. For example, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can introduce the chlorine atom, while fluorinating agents like hydrogen fluoride or fluorine gas can introduce the fluorine atom .
Analyse Des Réactions Chimiques
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to more saturated derivatives.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.
Applications De Recherche Scientifique
1-Chloro-2,3-dihydro-5-fluoro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is determined by the electronic effects of the substituents and the nature of the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be compared with other indene derivatives:
1-Chloro-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-Fluoro-2,3-dihydro-1H-indene:
1-Bromo-2,3-dihydro-5-fluoro-1H-indene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58485-67-9 |
|---|---|
Formule moléculaire |
C9H8ClF |
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
1-chloro-5-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |
Clé InChI |
CDPFPKAMBXRYEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1Cl)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



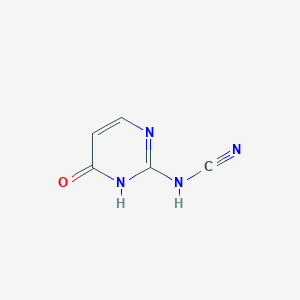


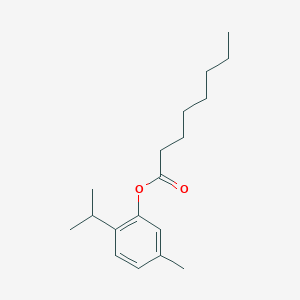
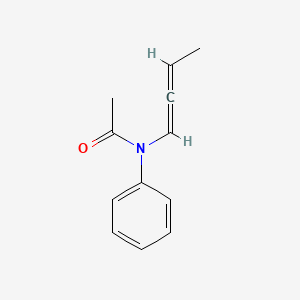
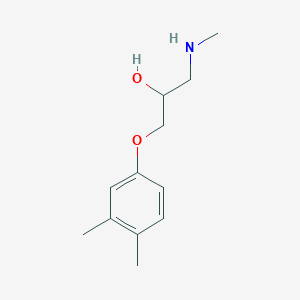
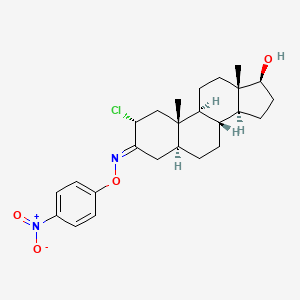
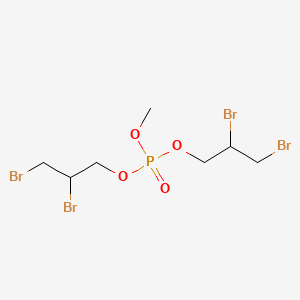
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
